
1-(3-Fluoro-5-(trifluoromethylthio)phenyl)hydrazine
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Overview
Description
1-(3-Fluoro-5-(trifluoromethylthio)phenyl)hydrazine is a chemical compound with the molecular formula C7H6F4N2S. It is characterized by the presence of a fluoro group and a trifluoromethylthio group attached to a phenyl ring, along with a hydrazine moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the lithiation of a precursor compound, followed by trapping with electrophiles . The reaction conditions often require careful control of temperature and concentration to avoid unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes the use of large-scale reactors and precise control of reaction parameters to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-(3-Fluoro-5-(trifluoromethylthio)phenyl)hydrazine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different hydrazine derivatives.
Substitution: The fluoro and trifluoromethylthio groups can be substituted under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like sodium hydride and various electrophiles are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluoro-substituted phenyl oxides, while reduction can produce various hydrazine derivatives .
Scientific Research Applications
1-(3-Fluoro-5-(trifluoromethylthio)phenyl)hydrazine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(3-Fluoro-5-(trifluoromethylthio)phenyl)hydrazine involves its interaction with molecular targets and pathways. The fluoro and trifluoromethylthio groups play a crucial role in its reactivity and binding affinity to specific enzymes and receptors. These interactions can lead to various biological effects, making it a compound of interest in drug discovery and development .
Comparison with Similar Compounds
- 3-Fluoro-5-(trifluoromethyl)phenylboronic acid
- 3-(Trifluoromethyl)phenyl isocyanate
- 3-(Trifluoromethyl)benzylamine
Uniqueness: 1-(3-Fluoro-5-(trifluoromethylthio)phenyl)hydrazine is unique due to the presence of both fluoro and trifluoromethylthio groups on the phenyl ring, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications .
Biological Activity
1-(3-Fluoro-5-(trifluoromethylthio)phenyl)hydrazine, with the chemical formula C7H6F4N2S and CAS number 1805703-98-3, is a compound of growing interest due to its potential biological activities. This article explores its biological properties, including antimicrobial, cytotoxic, and enzyme inhibition activities, supported by research findings and case studies.
- Molecular Weight : 226.19 g/mol
- Molecular Structure : The compound features a trifluoromethylthio group and a fluorine atom, which may influence its biological interactions.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, focusing on its effects against microbial pathogens and its potential as an enzyme inhibitor.
Antimicrobial Activity
- Mechanism of Action : The compound has shown effectiveness against several bacterial strains, including Mycobacterium tuberculosis and methicillin-resistant Staphylococcus aureus (MRSA). Its mechanism involves interference with bacterial cell processes, potentially through enzyme inhibition.
-
Case Study Findings :
- A study reported that derivatives of hydrazine compounds exhibited moderate inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), with IC50 values ranging from 27.04 to 106.75 µM for AChE and 58.01 to 277.48 µM for BuChE . This suggests potential applications in treating neurodegenerative diseases where cholinesterase inhibition is beneficial.
- In another study, specific derivatives demonstrated significant antimicrobial activity with minimum inhibitory concentrations (MICs) as low as 125 µM against M. tuberculosis .
Cytotoxic Activity
Research indicates that while some analogs of hydrazine derivatives show cytostatic properties, the specific compound did not exhibit significant cytotoxic effects at concentrations up to 100 µM . This is crucial for evaluating its safety profile in therapeutic applications.
Enzyme Inhibition Studies
The compound has been evaluated for its ability to inhibit key enzymes involved in various biological processes:
Enzyme | IC50 Value (µM) | Remarks |
---|---|---|
Acetylcholinesterase | 27.04 - 106.75 | Moderate inhibition; potential for neuroprotection |
Butyrylcholinesterase | 58.01 - 277.48 | Similar inhibition profile as AChE |
These findings suggest that the compound could be explored further for developing treatments for conditions like Alzheimer’s disease.
Properties
Molecular Formula |
C7H6F4N2S |
---|---|
Molecular Weight |
226.20 g/mol |
IUPAC Name |
[3-fluoro-5-(trifluoromethylsulfanyl)phenyl]hydrazine |
InChI |
InChI=1S/C7H6F4N2S/c8-4-1-5(13-12)3-6(2-4)14-7(9,10)11/h1-3,13H,12H2 |
InChI Key |
ZNOCJDXJCAEYNL-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1F)SC(F)(F)F)NN |
Origin of Product |
United States |
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